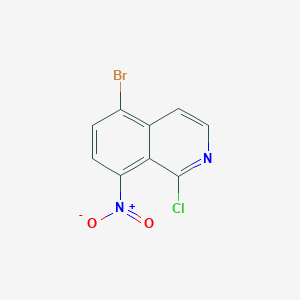

5-Bromo-1-chloro-8-nitroisoquinoline

Description

Significance of the Isoquinoline (B145761) Core in Contemporary Organic and Medicinal Chemistry Research

The isoquinoline scaffold, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in drug discovery and development. nih.govrsc.orgnih.gov Its rigid framework is a common feature in a vast number of alkaloids and has been a focal point for synthetic and medicinal chemists for centuries. nih.govrsc.org The first isoquinoline alkaloid to be isolated was morphine in the early 19th century, a discovery that heralded the beginning of extensive research into this class of compounds. nih.govrsc.org

The importance of the isoquinoline core is underscored by its presence in numerous clinically applied drugs. nih.govresearchgate.net These compounds are used to treat a wide spectrum of diseases, including cancer, infections, and neurological disorders. nih.govnih.gov Isoquinoline alkaloids exhibit a remarkable range of pharmacological effects, including analgesic, antimicrobial, anticancer, anti-inflammatory, and antihypertensive activities. nih.govamerigoscientific.comnumberanalytics.com Well-known examples include the analgesic morphine, the cough suppressant noscapine, and the antimicrobial agent berberine. nih.govamerigoscientific.comnumberanalytics.com The structural diversity and therapeutic relevance of isoquinoline-based molecules make them a compelling target for organic synthesis and a valuable template in the design of new therapeutic agents. nih.govrsc.org

Overview of Functionalized Isoquinoline Derivatives and Their Research Importance

The versatility of the isoquinoline core is greatly expanded through functionalization, where substituents are introduced at various positions on the ring system. nih.govrsc.org These modifications can profoundly influence the molecule's chemical properties, reactivity, and biological activity. amerigoscientific.com The introduction of functional groups such as halogens (e.g., bromine, chlorine) and nitro groups is a common strategy in medicinal chemistry to modulate a compound's electronic profile, lipophilicity, and metabolic stability. nih.gov

Halogenated isoquinolines, for instance, are crucial intermediates in organic synthesis. The halogen atoms can serve as handles for further chemical transformations, such as transition-metal-catalyzed cross-coupling reactions, allowing for the construction of more complex molecular architectures. orgsyn.org Similarly, the nitro group is a versatile functional group. It is strongly electron-withdrawing, which can alter the reactivity of the aromatic system. Furthermore, the nitro group can be readily reduced to an amino group, providing a gateway to a wide range of other functionalities, including amides and diazonium salts. orgsyn.org Research has shown that the strategic placement of these functional groups can lead to compounds with enhanced or novel biological activities, including potent antimicrobial and anticancer properties. researchgate.netnih.govacs.org

Contextualizing 5-Bromo-1-chloro-8-nitroisoquinoline within Halogenated and Nitro-Substituted Isoquinoline Systems

This compound is a polysubstituted isoquinoline that features three distinct functional groups: a bromine atom at position 5, a chlorine atom at position 1, and a nitro group at position 8. Each of these substituents imparts specific chemical characteristics to the isoquinoline core, making the compound a highly functionalized and reactive intermediate for organic synthesis.

The synthesis of such a molecule typically relies on a stepwise functionalization of the isoquinoline scaffold. A common synthetic route involves the initial bromination of isoquinoline to yield 5-bromoisoquinoline (B27571), followed by nitration. orgsyn.orgamanote.com A one-pot procedure using sulfuric acid as a solvent has been developed for the synthesis of 5-bromo-8-nitroisoquinoline (B189721) from isoquinoline, which avoids the isolation of the intermediate 5-bromoisoquinoline. orgsyn.org The introduction of the chlorine atom at the 1-position can be achieved through various chlorination methods.

The reactivity of this compound is governed by the interplay of its substituents. The chlorine atom at the C1 position is particularly susceptible to nucleophilic substitution, a common reaction for halogens at this position in the isoquinoline ring. youtube.com The bromine at C5 and the nitro group at C8 are on the benzene portion of the scaffold and are less reactive towards nucleophilic attack but can participate in other reactions, such as metal-catalyzed couplings. orgsyn.org The nitro group, as previously mentioned, can be reduced to form 8-amino-5-bromo-1-chloroisoquinoline, opening up further synthetic possibilities.

This specific substitution pattern makes this compound a valuable building block in the synthesis of complex, polycyclic systems and in the development of novel compounds for materials science and pharmaceutical research. orgsyn.orgchemimpex.com

Interactive Data Tables

Table 1: Properties of this compound and Related Precursors

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) |

| This compound | C₉H₄BrClN₂O₂ | 299.50 | Not Available | Not Available |

| 5-Bromo-1-chloroisoquinoline | C₉H₅BrClN | 242.50 | 34551-41-2 | Not Available |

| 5-Bromo-8-nitroisoquinoline | C₉H₅BrN₂O₂ | 253.05 | 63927-23-1 | 136-140 sigmaaldrich.com |

| 5-Bromoisoquinoline | C₉H₆BrN | 208.06 | 34784-04-8 | 81-82 orgsyn.org |

Compound Index

Structure

3D Structure

Properties

Molecular Formula |

C9H4BrClN2O2 |

|---|---|

Molecular Weight |

287.50 g/mol |

IUPAC Name |

5-bromo-1-chloro-8-nitroisoquinoline |

InChI |

InChI=1S/C9H4BrClN2O2/c10-6-1-2-7(13(14)15)8-5(6)3-4-12-9(8)11/h1-4H |

InChI Key |

RAVYJIRJWJHBGB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=CN=C(C2=C1[N+](=O)[O-])Cl)Br |

Origin of Product |

United States |

Synthetic Methodologies for Halogenated Nitroisoquinolines

Classical Approaches to Substituted Isoquinolines

Classical synthetic routes are foundational to isoquinoline (B145761) chemistry, primarily involving the manipulation of the electronic properties of the ring to direct incoming substituents.

Electrophilic aromatic substitution (SEAr) on the isoquinoline ring is a cornerstone of its functionalization. Due to the electron-withdrawing nature of the nitrogen atom, the pyridine (B92270) ring is deactivated towards electrophiles. Consequently, electrophilic attack preferentially occurs on the benzene (B151609) ring (carbocycle), which is comparatively more electron-rich. orgsyn.org Under acidic conditions, the nitrogen atom is protonated, forming the isoquinolinium ion. This further deactivates the heterocyclic ring and directs substitution to the 5- and 8-positions of the benzenoid ring.

Direct bromination of isoquinoline can lead to mixtures of isomers that are difficult to separate. google.com However, highly regioselective methods have been developed. A key strategy involves the use of N-bromosuccinimide (NBS) in a strong acid like concentrated sulfuric acid (H₂SO₄). google.com This method allows for the controlled monobromination of isoquinoline.

The reaction proceeds by adding isoquinoline to cold sulfuric acid, followed by the portion-wise addition of NBS while maintaining a low temperature (e.g., -25°C to -18°C). google.com These conditions ensure high regioselectivity, affording 5-bromoisoquinoline (B27571) in good yield and purity. google.com Strict temperature control is critical to suppress the formation of isomeric byproducts. google.com

| Starting Material | Reagents | Solvent | Temperature (°C) | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Isoquinoline | N-Bromosuccinimide (NBS) | H₂SO₄ | -25 to -18 | 5-Bromoisoquinoline | ~72% | google.com |

Similar to bromination, the nitration of isoquinoline with a standard nitrating mixture (a combination of nitric acid and sulfuric acid) results in substitution on the activated benzene ring. The reaction proceeds on the protonated isoquinolinium species, yielding a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. quimicaorganica.org The ratio of these isomers can be influenced by reaction conditions, but typically both are formed. quimicaorganica.org

For substituted isoquinolines, the existing substituents direct the position of the incoming nitro group. For instance, in the synthesis of 5-bromo-8-nitroisoquinoline (B189721), the bromine atom at the 5-position directs the nitration to the 8-position. google.comorganic-chemistry.org

A highly efficient method for producing multi-substituted isoquinolines is the sequential, one-pot synthesis. This approach avoids the isolation of intermediates, saving time and resources. A well-documented procedure exists for the synthesis of 5-bromo-8-nitroisoquinoline directly from isoquinoline. google.comorganic-chemistry.org

The process begins with the regioselective bromination of isoquinoline to form 5-bromoisoquinoline in sulfuric acid as described previously. Instead of quenching the reaction and isolating the product, a nitrating agent, such as potassium nitrate (B79036), is added directly to the reaction mixture. organic-chemistry.org The reaction is then allowed to proceed to completion, after which a standard workup and recrystallization yield the pure 5-bromo-8-nitroisoquinoline. google.comorganic-chemistry.org This one-pot procedure is convenient and scalable. google.com

A similar sequential strategy can be used to introduce different halogens. For example, 5-bromo-8-chloroisoquinoline (B1532089) can be synthesized by treating 5-bromoisoquinoline with N-chlorosuccinimide (NCS) in sulfuric acid.

| Starting Material | Reagents | Key Intermediate (in situ) | Final Product | Reference |

|---|---|---|---|---|

| Isoquinoline | 1. NBS/H₂SO₄ 2. KNO₃ | 5-Bromoisoquinoline | 5-Bromo-8-nitroisoquinoline | google.comorganic-chemistry.org |

| 5-Bromoisoquinoline | NCS/H₂SO₄ | N/A | 5-Bromo-8-chloroisoquinoline |

While electrophilic substitution is dominant for the benzenoid ring, the pyridine ring is susceptible to nucleophilic attack, particularly at the 1-position. wikipedia.orgtutorchase.com This reactivity is exploited to introduce halogens.

One classical method is the Sandmeyer reaction , which allows for the conversion of an aromatic amino group into a halogen via a diazonium salt intermediate. byjus.comresearchgate.netorganic-chemistry.org For instance, to synthesize 8-bromoisoquinoline, one can start from 8-aminoisoquinoline. The amino group is first converted to a diazonium salt using nitrous acid (generated from NaNO₂ and a strong acid). This diazonium salt is then treated with a copper(I) halide, such as copper(I) bromide (CuBr), to introduce the halogen at that position. nih.gov This method is invaluable for accessing substitution patterns not achievable through direct electrophilic halogenation. thieme-connect.deorganic-chemistry.org

Another important nucleophilic substitution strategy involves the conversion of isoquinolin-1(2H)-ones (also known as isocarbostyrils) into 1-haloisoquinolines. mdpi.com Treatment of an isoquinolinone with a phosphoryl halide, such as phosphoryl chloride (POCl₃) or phosphoryl bromide (POBr₃), replaces the carbonyl oxygen with two halogen atoms, followed by elimination to yield the 1-halo-substituted aromatic isoquinoline. mdpi.com This provides a reliable route to introduce a halogen at the highly reactive C-1 position.

Electrophilic Aromatic Substitution Strategies for Halo- and Nitro-Isoquinolines

Modern Synthetic Strategies for Multi-Functionalized Isoquinolines

Modern organic synthesis has introduced powerful new methods for constructing functionalized isoquinolines. These often involve transition-metal catalysis, which enables C-H activation and cross-coupling reactions, providing more direct and atom-economical routes to complex molecules. tutorchase.com

Rhodium(III)-catalyzed C-H activation and annulation reactions have emerged as a robust strategy. For example, benzamides can react with alkynes in the presence of a Rh(III) catalyst to construct the isoquinolone core. Similarly, cobalt and ruthenium catalysts have been used for C-H functionalization to build isoquinoline and 1-aminoisoquinoline (B73089) derivatives. tutorchase.com These methods often exhibit high regioselectivity and functional group tolerance, allowing for the rapid assembly of diverse isoquinoline structures that would be challenging to access through classical routes.

One-Pot Synthesis Techniques for Enhanced Efficiency

One-pot synthesis offers a streamlined and efficient approach to constructing complex molecules like 5-bromo-8-nitroisoquinoline from simpler starting materials, minimizing the need for intermediate isolation and purification steps. orgsyn.orggoogle.com A notable one-pot procedure has been developed for the synthesis of 5-bromo-8-nitroisoquinoline starting from isoquinoline. orgsyn.org This method involves the bromination of isoquinoline using a brominating agent like N-Bromosuccinimide (NBS) in the presence of a strong acid, typically concentrated sulfuric acid. orgsyn.orggoogle.com Careful temperature control is crucial to prevent the formation of undesired side products. orgsyn.org Following the bromination, a nitrating agent, such as potassium nitrate, is introduced directly into the reaction mixture to furnish the final 5-bromo-8-nitroisoquinoline product. google.com This technique is advantageous for its operational simplicity and has been successfully scaled up for larger-scale production. orgsyn.orggoogle.com

Microwave-assisted one-pot syntheses have also gained traction for their ability to significantly reduce reaction times and improve yields. nih.gov These methods often involve the sequential addition of reagents in a sealed vessel under microwave irradiation, driving reactions to completion in a fraction of the time required by conventional heating. nih.gov

Transition-Metal Catalyzed Coupling Reactions for Advanced Functionalization

Transition-metal catalysis plays a pivotal role in the functionalization of halogenated isoquinolines, enabling the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov These reactions are essential for introducing a wide array of substituents onto the isoquinoline scaffold, thereby accessing a diverse range of derivatives.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds. libretexts.orgwikipedia.org It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org This methodology has been widely applied in the synthesis of substituted isoquinolines. rsc.org For halogenated isoquinolines, the bromine and chlorine atoms serve as handles for introducing aryl, heteroaryl, alkyl, or alkenyl groups. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be fine-tuned to achieve high yields and selectivity. nih.govnih.gov The robustness and functional group tolerance of the Suzuki-Miyaura coupling make it a highly valuable method for the late-stage functionalization of complex isoquinoline derivatives. nih.gov

Grignard reagents, which are organomagnesium halides, are potent nucleophiles used for creating new carbon-carbon bonds. quora.commasterorganicchemistry.com While their direct reaction with the aromatic rings of isoquinoline under standard conditions is not typical due to the electron-rich nature of the aromatic system, they can be employed in reactions with isoquinoline N-oxides or by using specialized techniques like iodine-magnesium exchange to prepare functionalized Grignard reagents. quora.comresearchgate.netnih.gov These reagents can then react with electrophiles to introduce various alkyl or aryl substituents. The reaction of Grignard reagents with quinoline (B57606) N-oxides has been shown to be an effective method for C-2 and C-8 functionalization under mild conditions. researchgate.net

Strategies for Selective Introduction of Nitro Groups

The introduction of a nitro group onto the isoquinoline ring is a critical step in the synthesis of compounds like 5-Bromo-1-chloro-8-nitroisoquinoline. The position of nitration is influenced by the existing substituents on the ring and the reaction conditions.

In the case of 5-bromoisoquinoline, nitration typically occurs at the 8-position. orgsyn.org This is achieved by treating 5-bromoisoquinoline with a nitrating agent, such as potassium nitrate, in a strong acid like sulfuric acid. The reaction proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) attacks the electron-rich position of the isoquinoline ring.

Alternative nitration methods that avoid the use of strong acids have also been explored. One such method involves the use of potassium nitrite (B80452) and acetic anhydride (B1165640) in dimethyl sulfoxide (B87167) (DMSO). dtic.mil This technique has been shown to selectively nitrate isoquinoline at the C1 position, a position not accessible through traditional mixed-acid nitration. dtic.mil The choice of nitrating agent and reaction conditions is therefore crucial for achieving the desired regioselectivity.

Derivatization from Precursor Isoquinoline Molecules

The synthesis of complex isoquinoline derivatives often begins with a simpler, pre-existing isoquinoline core, which is then elaborated through a series of chemical modifications. nih.govwikipedia.org Isoquinoline itself can be synthesized through various established methods, including the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz–Fritsch reaction. wikipedia.org

Once the basic isoquinoline scaffold is in place, functional groups can be introduced and manipulated. For instance, the synthesis of 5-bromo-8-nitroisoquinoline starts with the bromination of isoquinoline to give 5-bromoisoquinoline, which is then nitrated. orgsyn.org The resulting 5-bromo-8-nitroisoquinoline can serve as a versatile intermediate for further derivatization. orgsyn.orgchemimpex.com The bromine atom can participate in transition-metal catalyzed coupling reactions, while the nitro group can be reduced to an amine, opening up a plethora of further chemical transformations. orgsyn.org

Large-Scale Synthetic Considerations and Optimization

The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges that require careful consideration and optimization of reaction parameters. For the synthesis of halogenated nitroisoquinolines, factors such as cost-effectiveness, safety, and scalability are paramount.

The one-pot synthesis of 5-bromo-8-nitroisoquinoline from isoquinoline has been specifically designed with scalability in mind. orgsyn.orggoogle.com The use of readily available and inexpensive starting materials is a key advantage. orgsyn.org Optimization of this process involves careful control of reaction temperature to minimize the formation of byproducts, which can be difficult to separate on a large scale. orgsyn.org The amount of brominating agent used must also be precisely controlled to avoid over-bromination. orgsyn.org

For large-scale operations, process safety is a major concern. The use of highly reactive or hazardous reagents requires robust safety protocols and engineering controls. The workup and purification procedures must also be amenable to large-scale implementation. Recrystallization is often a preferred method for purification on a large scale as it can be more cost-effective and scalable than chromatographic techniques. orgsyn.org

Spectroscopic and Structural Elucidation Techniques in Halogenated Nitroisoquinoline Research

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 5-Bromo-1-chloro-8-nitroisoquinoline would exhibit characteristic absorption bands confirming its key structural features.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) |

| Nitro (Ar-NO₂) | Asymmetric Stretch | 1520 - 1560 |

| Nitro (Ar-NO₂) | Symmetric Stretch | 1340 - 1370 |

| Aromatic Ring (C=C/C=N) | Ring Stretching | 1450 - 1620 |

| C-Cl Bond | Stretch | 700 - 850 |

| C-Br Bond | Stretch | 500 - 650 |

| Aromatic C-H | Stretching | 3000 - 3100 |

The presence of strong absorption bands in the 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹ regions would be definitive evidence for the nitro group. orgsyn.org The low-wavenumber region would feature bands corresponding to the C-Cl and C-Br stretches. spectroscopyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule. The spectrum of this compound, a highly conjugated aromatic system, is expected to show complex absorption patterns corresponding to π → π* and n → π* electronic transitions. spectroscopyonline.com The chromophoric isoquinoline (B145761) ring, extended by the nitro group, will be the primary contributor to the absorption bands. The bromo and chloro substituents, acting as auxochromes, will cause shifts in the absorption maxima (λ_max) compared to the unsubstituted nitroisoquinoline. Multiple bands would be expected in the 250-400 nm range, characteristic of polycyclic aromatic compounds with electron-withdrawing groups.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). For this compound (C₉H₄BrClN₂O₂), high-resolution mass spectrometry (HRMS) would provide an exact mass that confirms the molecular formula.

The low-resolution mass spectrum would be particularly informative due to the isotopic distribution of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This would result in a characteristic cluster of peaks for the molecular ion [M]⁺:

[M]⁺: Containing ⁷⁹Br and ³⁵Cl

[M+2]⁺: A combination of peaks containing (⁸¹Br + ³⁵Cl) and (⁷⁹Br + ³⁷Cl)

[M+4]⁺: Containing ⁸¹Br and ³⁷Cl

The fragmentation pattern would provide further structural evidence. Common fragmentation pathways would likely include the loss of the nitro group (-NO₂, 46 Da), a chlorine radical (•Cl, 35/37 Da), or a bromine radical (•Br, 79/81 Da).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to a very high degree of precision, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

Detailed Research Findings: Currently, specific high-resolution mass spectrometry data for this compound is not available in the reviewed scientific literature. The theoretical exact mass of this compound can, however, be calculated based on the most stable isotopes of its constituent elements (Carbon-12, Hydrogen-1, Bromine-79, Chlorine-35, Nitrogen-14, and Oxygen-16). This calculated value serves as a benchmark for any future experimental HRMS analysis.

Interactive Data Table: Theoretical Isotopic Mass of this compound

| Element | Isotope | Atomic Mass (Da) | Count | Total Mass (Da) |

| Carbon | ¹²C | 12.000000 | 9 | 108.000000 |

| Hydrogen | ¹H | 1.007825 | 4 | 4.031300 |

| Bromine | ⁷⁹Br | 78.918337 | 1 | 78.918337 |

| Chlorine | ³⁵Cl | 34.968853 | 1 | 34.968853 |

| Nitrogen | ¹⁴N | 14.003074 | 2 | 28.006148 |

| Oxygen | ¹⁶O | 15.994915 | 2 | 31.989830 |

| Total | 285.914468 |

Ionization Techniques (e.g., Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI))

The choice of ionization technique is critical in mass spectrometry, as it must generate ions from the analyte molecule with minimal fragmentation, preserving the molecular ion for accurate mass determination. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar compounds, while Atmospheric Pressure Chemical Ionization (APCI) is often used for less polar, volatile compounds.

Detailed Research Findings: There is no specific published research detailing the use of Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for the analysis of this compound. The suitability of these techniques would depend on the compound's physicochemical properties, such as its polarity and thermal stability. For related compounds like 5-bromo-8-nitroisoquinoline (B189721), predicted collision cross section values for adducts such as [M+H]⁺ and [M+Na]⁺ have been calculated, suggesting that ESI could be a viable technique. uni.lu

X-ray Diffraction for Solid-State Structure Determination

Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for structural determination, offering an unambiguous map of electron density and thus the precise location of each atom in the crystal lattice. This technique requires the growth of a suitable single crystal of the compound.

Detailed Research Findings: A search of the scientific literature and crystallographic databases did not yield any reports on the single crystal X-ray diffraction analysis of this compound. Therefore, no experimental data on its crystal system, space group, or unit cell dimensions are available. In studies of other complex halogenated heterocyclic compounds, SCXRD has been instrumental in confirming molecular stereochemistry and elucidating intermolecular interactions within the crystal structure. sigmaaldrich.com

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. It produces a characteristic diffraction pattern that can be used for phase identification, to assess sample purity, and to determine lattice parameters.

Detailed Research Findings: No powder X-ray diffraction patterns for this compound have been published in the available scientific literature. This technique would be valuable for characterizing the solid form of the synthesized compound and for quality control purposes.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) Studies

Geometry Optimization and Electronic Structure Analysis

No published studies on the geometry optimization and electronic structure of 5-Bromo-1-chloro-8-nitroisoquinoline using DFT methods were found.

HOMO-LUMO Energy Gap Analysis for Chemical Stability and Reactivity

Specific data on the HOMO-LUMO energy gap for this compound is not available in existing research.

Charge Analysis and Molecular Electrostatic Potential (MEP) Mapping

Detailed charge analysis and MEP maps for this compound have not been reported in the scientific literature.

Prediction of Non-Linear Optic (NLO) Properties

There are no available studies that predict or measure the NLO properties of this compound.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.comnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal the time evolution of the system, offering a view of molecular motion and conformational changes. mdpi.comgalaxyproject.org This is particularly useful for understanding the flexibility of molecules and identifying their preferred, low-energy conformations in different environments. nih.gov

For this compound, MD simulations would be crucial for understanding its conformational landscape. The isoquinoline (B145761) core is largely planar, but the substituents—bromo, chloro, and particularly the nitro group—can influence its dynamics. Key areas of investigation using MD would include:

Rotational Barriers: The simulation would explore the rotational freedom of the C-NO2 bond. The energy barrier to rotation for the nitro group would be quantified, determining whether it lies flat with the aromatic ring system or adopts a twisted conformation to minimize steric strain with the adjacent chloro group at position 1.

Solvent Effects: Running simulations in an explicit solvent (like water) would reveal how intermolecular interactions with the solvent affect the conformational preferences of the molecule. nih.gov

Vibrational Modes: The trajectories would provide data on the vibrational dynamics of the entire molecule, highlighting the movement of the halogen atoms and the nitro group relative to the stable isoquinoline ring.

The results, often analyzed via Ramachandran plots for dihedral angles and Root Mean Square Deviation (RMSD) for stability, would provide a detailed picture of the molecule's structural flexibility and its most probable conformations under physiological or reaction conditions. galaxyproject.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Chemical Reactivity and Selectivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or chemical reactivity. mdpi.comnih.gov These models rely on calculating a set of numerical descriptors that quantify various aspects of a molecule's physicochemical properties.

A QSAR study on this compound would focus on predicting its chemical reactivity and selectivity, which are critical for applications in synthesis or pharmacology. The presence of three distinct functional groups (bromo, chloro, nitro) on the isoquinoline scaffold makes it a prime candidate for such analysis. The toxicity and reactivity of nitroaromatic compounds are often linked to their electronic properties. mdpi.com The strong electron-withdrawing nature of the nitro group, combined with the inductive effects of the chlorine and bromine atoms, significantly influences the electron distribution across the aromatic system.

Key descriptors for a QSAR model of this compound would include:

Electronic Descriptors: Parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges. The LUMO energy (ELUMO) is particularly important for nitroaromatics as it indicates their susceptibility to reduction, a key step in many of their toxicity mechanisms. mdpi.com

Steric Descriptors: Molecular volume, surface area, and specific conformational indices that describe the shape and bulk of the molecule.

Hydrophobicity Descriptors: The octanol-water partition coefficient (LogP), which measures the molecule's lipophilicity and influences its transport properties.

By building a regression model, QSAR could predict the compound's reactivity towards nucleophilic or electrophilic attack at different positions, or its potential efficacy as an inhibitor for a specific biological target. nih.gov

Table 1: Example of Molecular Descriptors for QSAR Analysis

| Descriptor Class | Specific Descriptor | Relevance to this compound |

|---|---|---|

| Electronic | Energy of LUMO (ELUMO) | Indicates susceptibility to reduction and electrophilicity. mdpi.com |

| Dipole Moment | Measures overall polarity, affecting solubility and interactions. mdpi.com | |

| Atomic Charges | Reveals sites prone to nucleophilic or electrophilic attack. | |

| Steric | Molecular Volume/Surface Area | Quantifies molecular size, influencing receptor binding. |

| Ovality | Describes the deviation from a perfect spherical shape. | |

| Topological | Connectivity Indices | Encodes information about atomic connectivity and branching. |

| Hydrophobic | LogP (Octanol/Water) | Predicts membrane permeability and transport properties. mdpi.com |

Analysis of Intermolecular Interactions

The study of non-covalent interactions (NCIs) is fundamental to understanding how molecules recognize each other and assemble into larger structures, such as in crystal lattices or ligand-receptor complexes. nih.govprotheragen.ai Computational methods allow for the visualization and characterization of these weak forces.

The Non-Covalent Interaction (NCI) index is a powerful computational tool used to visualize weak interactions in 3D space. wikipedia.orgchemtools.org It is based on the relationship between the electron density (ρ) and its reduced density gradient (s). Regions corresponding to non-covalent interactions are identified as areas with low electron density and a low reduced density gradient. chemtools.org

For this compound, an NCI analysis would visualize:

Van der Waals Forces: Broad, diffuse regions of weak interaction covering the molecular surfaces.

Halogen Bonding: The potential for the bromine and chlorine atoms to act as electrophilic halogen bond donors to a nucleophilic region on an adjacent molecule. researchgate.netrsc.org

π-π Stacking: Interactions between the aromatic isoquinoline rings of two neighboring molecules.

Steric Repulsion: Regions of high steric clash, particularly between bulky adjacent substituents, which would appear as distinct red-colored discs or surfaces in standard visualizations. chemtools.org

Reduced Density Gradient (RDG) analysis is intrinsically linked to NCI and provides a complementary graphical representation. protheragen.aichemrxiv.org By plotting the RDG (s) versus the electron density (ρ), distinct types of interactions can be identified. chemtools.org These interactions appear as spikes in the low-density, low-gradient region of the plot. The sign of the second eigenvalue (λ₂) of the electron density Hessian matrix is used to differentiate them:

Strong Attractive Interactions (λ₂ < 0): This includes hydrogen and halogen bonds. In a visualization, these appear as blue surfaces. researchgate.net

Weak van der Waals Interactions (λ₂ ≈ 0): These are represented by green surfaces. researchgate.net

Strong Repulsive Interactions (λ₂ > 0): This indicates steric clashes and appears as red surfaces. researchgate.net

An RDG analysis of a dimer of this compound would allow for the precise mapping and characterization of the forces holding the molecules together, highlighting the interplay between halogen bonding, π-stacking, and steric repulsion from the substituents.

The Electron Localization Function (ELF) is a method used in quantum chemistry to visualize the extent of electron localization in a molecule. wikipedia.org It provides a chemically intuitive picture of electron pairing, clearly distinguishing core electrons, covalent bonds, and lone pairs. wikipedia.orgjussieu.fr The ELF value ranges from 0 to 1, where a value close to 1 indicates high electron localization (as in a covalent bond or a lone pair), and a value of 0.5 corresponds to a uniform electron gas, typical of metallic bonding. aps.org

For this compound, an ELF analysis would reveal:

The C-C, C-H, C-N, and C-halogen covalent bonds as regions of high ELF value.

High localization corresponding to the lone pairs on the isoquinoline nitrogen atom, the halogen atoms, and the oxygen atoms of the nitro group.

A clear separation between the core and valence shells of each atom.

This analysis provides a faithful map of the molecule's electronic structure based on the Pauli exclusion principle. wikipedia.org

The Localized Orbital Locator (LOL) is another function, similar to ELF, that is used to analyze chemical bonding and electron localization. researchgate.net It is derived from the kinetic energy density and excels at identifying regions where localized orbitals overlap, providing sharp and clear representations of covalent bonds and lone pair electrons. researchgate.netscispace.com

An LOL analysis of this compound would provide a detailed picture of its valence electron distribution. It would be particularly useful for visualizing the size, shape, and reactivity of the lone pairs on the heteroatoms (N, Cl, Br, O). The parameters of the critical points in the LOL topology can be correlated with the donor ability of the atom carrying the lone pair, offering insights into the molecule's potential as a Lewis base or its ability to form halogen bonds. rsc.org

Advanced Research Applications of Halogenated Nitroisoquinoline Building Blocks

Potential Role as a Versatile Synthon in Complex Organic Molecule Synthesis

While no direct examples exist for 5-Bromo-1-chloro-8-nitroisoquinoline, the reactivity of its parent compound, 5-Bromo-8-nitroisoquinoline (B189721), is well-established. This compound is recognized as a versatile building block in organic synthesis. orgsyn.orgchemimpex.com The presence of a bromine atom and a nitro group provides multiple reaction sites. orgsyn.orgchemimpex.com The haloaromatic nature of the molecule allows it to participate in transition-metal-catalyzed cross-coupling reactions. orgsyn.org

The nitro group is readily reduced to an amine, which is one of the most versatile functional groups in organic chemistry, opening pathways to N-alkylation, N-acylation, and diazotization reactions. orgsyn.org This amine can also direct electrophiles to the ortho position. orgsyn.org The addition of a chlorine atom at the C1 position in this compound would theoretically add another reactive site, further enhancing its potential as a synthon. The chlorine atom at this position is typically susceptible to nucleophilic substitution, which could allow for the introduction of a wide variety of functional groups.

Synthesis of Diverse Heterocyclic Systems

There is no specific information on the use of this compound for synthesizing diverse heterocyclic systems. However, its parent compound, 5-bromo-8-nitroisoquinoline, is a precursor for various isoquinoline (B145761) derivatives. chemimpex.comresearchgate.net For instance, reduction of the nitro group to an amine allows for subsequent reactions to build new heterocyclic rings fused to the isoquinoline core. researchgate.net

Precursors for Polycyclic Aromatic Compounds and Fused Heterocycles

No literature was found describing the use of this compound as a precursor for polycyclic aromatic compounds or fused heterocycles. The parent molecule, 5-bromo-8-nitroisoquinoline, has been used to synthesize benzo[c]phenanthridine (B1199836) analogues, which are polycyclic systems. researchgate.net

Potential Development of Fluorescent Probes and Imaging Agents in Chemical Biology

No research has been published on the development of fluorescent probes or imaging agents using this compound. However, its parent compound, 5-Bromo-8-nitroisoquinoline, is suggested to have potential in developing fluorescent probes for imaging applications in biological systems. chemimpex.com The isoquinoline core is a component of many fluorescent molecules, and the specific substitution pattern can be tuned to achieve desired photophysical properties.

Potential Applications in Advanced Materials Science

There is no available data on the application of this compound in materials science.

Development of Organic Light-Emitting Diodes (OLEDs)

The parent compound, 5-Bromo-8-nitroisoquinoline, has been noted for its potential in the development of organic light-emitting diodes (OLEDs) due to its electronic properties. chemimpex.com

Research in Organic Semiconductors

Similarly, 5-Bromo-8-nitroisoquinoline is mentioned in the context of research into advanced materials, including organic semiconductors, owing to its unique electronic characteristics. chemimpex.com The introduction of a chlorine atom could modulate these electronic properties, but specific research on this compound in this area has not been reported.

Investigations into Molecular Interactions relevant to Chemical Biology

Research into the specific molecular interactions of this compound within a chemical biology context is not extensively documented in publicly available literature. While the broader class of halogenated nitroisoquinolines is of interest in medicinal chemistry and drug discovery, detailed studies focusing on this particular compound's interactions with biological macromolecules are limited. The presence of bromo, chloro, and nitro functional groups on the isoquinoline scaffold suggests potential for various non-covalent interactions that are crucial for binding to biological targets. However, without specific experimental data, any discussion on its molecular interactions remains speculative.

Elucidating Mechanisms of Action with Enzymes and Receptors (Chemical Biology Perspective)

Currently, there is a lack of specific studies elucidating the mechanisms of action of this compound with enzymes or receptors from a chemical biology perspective. The isoquinoline core is a privileged scaffold found in many biologically active compounds and natural products, often interacting with a wide range of biological targets. The halogen and nitro substituents would be expected to modulate the electronic and steric properties of the molecule, potentially influencing its binding affinity and selectivity for specific enzymes or receptors. For instance, related nitroaromatic compounds can sometimes act as mechanism-based inhibitors or undergo bioreduction in cellular environments. However, no such specific mechanisms have been reported for this compound.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of polysubstituted heteroaromatic compounds like 5-Bromo-1-chloro-8-nitroisoquinoline often relies on multi-step processes that can be inefficient and generate significant waste. Future research is poised to focus on developing more elegant and sustainable synthetic strategies. While a convenient one-pot procedure has been developed for the related 5-bromo-8-nitroisoquinoline (B189721) using sulfuric acid as a solvent for sequential bromination and nitration, similar streamlined approaches for the 1-chloro analogue are a key research goal. orgsyn.org

Emerging methodologies in organic synthesis are expected to play a pivotal role. rsc.orgnih.gov These include:

Late-Stage Functionalization: Developing methods for the direct, regioselective introduction of the chloro, bromo, and nitro groups onto a pre-existing isoquinoline (B145761) core using advanced catalytic systems, such as transition-metal-catalyzed C-H activation. This would circumvent the need for linear, multi-step syntheses starting from simple precursors.

Flow Chemistry: Implementing continuous flow processes for the nitration, bromination, and chlorination steps. Flow chemistry offers superior control over reaction parameters (temperature, pressure, reaction time), which can enhance safety, improve regioselectivity, and allow for easier scalability compared to traditional batch methods. orgsyn.org

Green Chemistry Approaches: Investigating the use of milder and more environmentally benign reagents and solvent systems. For instance, developing alternatives to harsh acids or hazardous solvents commonly used in electrophilic aromatic substitution reactions. researchgate.net Research into methods like the DMSO-Ac₂O promoted nitration for related systems could provide a pathway for milder synthesis conditions. researchgate.net

Integration of Advanced Computational Modeling for Predictive Research

Computational chemistry is an increasingly indispensable tool in modern chemical research. For this compound, in-silico methods can provide profound insights and guide experimental work, saving time and resources.

| Computational Application | Research Goal | Potential Impact |

| Reaction Mechanism Studies | Elucidate the step-by-step pathways for electrophilic substitution to understand and optimize regioselectivity. | Guide the development of more efficient and selective synthetic routes. |

| Property Prediction | Calculate electronic properties (e.g., HOMO/LUMO energies), spectroscopic signatures (NMR, IR), and dipole moments. | Aid in characterization and predict potential applications in materials science. |

| Reactivity Mapping | Model the electron density of the aromatic system to predict the most likely sites for nucleophilic or electrophilic attack. | Inform the design of new chemical transformations and derivatization strategies. |

| Virtual Screening | Dock the molecule into the active sites of various enzymes and receptors to predict potential biological activity. | Accelerate the drug discovery process by identifying promising therapeutic targets. nih.gov |

By leveraging quantum mechanical calculations, such as Density Functional Theory (DFT), researchers can build a predictive understanding of the molecule's behavior, guiding the synthesis of derivatives with tailored electronic and steric properties for specific applications.

Exploration of Unprecedented Chemical Reactivity and Transformations

The unique arrangement of three distinct functional groups on the isoquinoline core presents a rich playground for exploring novel chemical transformations. The differential reactivity of these groups can be exploited for selective, site-specific modifications.

Orthogonal Cross-Coupling Reactions: The C-Br and C-Cl bonds possess different reactivities in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the sequential and selective introduction of different substituents at the C-1 and C-5 positions, enabling the rapid construction of complex molecular architectures. The transformation of related isoquinolones via Suzuki and Sonogashira reactions demonstrates the feasibility of this approach. nih.gov

Chemistry of the Nitro Group: The nitro group is highly versatile. orgsyn.org Its reduction to an 8-amino group would provide a key intermediate, opening up a vast array of subsequent chemistries. orgsyn.org This amino group can be acylated, alkylated, or converted into a diazonium salt, which can then be subjected to Sandmeyer-type reactions to install a wide variety of other functional groups (e.g., -OH, -CN, -F, -I).

Ring System Modifications: Investigating reactions that modify the isoquinoline core itself, such as dearomatization or ring-opening/ring-closing cascades, could lead to the discovery of entirely new heterocyclic frameworks with novel properties.

Interdisciplinary Research at the Interface of Synthetic Chemistry, Materials Science, and Chemical Biology

The structural and electronic features of this compound make it an attractive candidate for applications beyond traditional organic synthesis, positioning it at the nexus of several scientific disciplines.

Medicinal Chemistry and Chemical Biology: Isoquinoline scaffolds are considered "privileged structures" in medicinal chemistry, forming the core of many pharmacologically active compounds. nih.govresearchgate.net this compound can serve as a key intermediate for the synthesis of novel therapeutic agents. chemimpex.com The electron-withdrawing nitro group and the halogen atoms can modulate the molecule's interaction with biological targets. Furthermore, its derivatives could be developed as fluorescent probes for cellular imaging or as chemical tools to investigate the mechanisms of enzymes and receptors. chemimpex.com

Materials Science: The extended π-system and the presence of electronically active substituents suggest potential applications in materials science. chemimpex.com By using cross-coupling reactions to append other conjugated systems, novel organic semiconductors could be developed for use in devices like Organic Light-Emitting Diodes (OLEDs) or organic photovoltaics (OPVs). The unique substitution pattern offers a way to fine-tune the electronic properties and solid-state packing of these materials. chemimpex.com

Environmental Science: Derivatives of this compound could potentially be explored for applications in environmental sensing. For example, functionalization with specific receptor units could lead to chemosensors for the detection of pollutants or heavy metal ions. chemimpex.com

The continued exploration of this molecule's synthesis and reactivity will undoubtedly fuel innovation across these interdisciplinary boundaries.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.